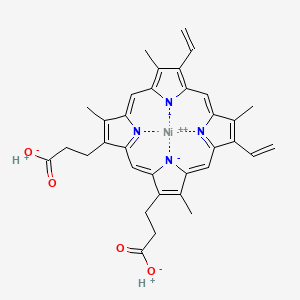

Ni(II) Protoporphyrin IX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32N4NiO4 |

|---|---|

Molecular Weight |

619.3 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;nickel(2+) |

InChI |

InChI=1S/C34H34N4O4.Ni/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

IJROJBFZULUEEG-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Nickel(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of Nickel(II) Protoporphyrin IX (Ni(II)-PPIX). This metalloporphyrin is a significant compound in various research fields, including bioinorganic chemistry, drug development, and the study of heme metabolism.

Introduction

Protoporphyrin IX (PPIX) is a naturally occurring porphyrin that serves as a crucial precursor to heme and chlorophyll.[1] The insertion of different metal ions into the porphyrin macrocycle imparts a range of unique chemical and physical properties. Nickel(II) Protoporphyrin IX, in particular, has garnered interest as a stable, diamagnetic analogue of heme and as an inhibitor of heme oxygenase.[2] Its distinct spectral and electrochemical characteristics make it a valuable tool in the study of metalloprotein structure and function.

Synthesis of Nickel(II) Protoporphyrin IX

The synthesis of Ni(II)-PPIX is typically achieved through the insertion of nickel(II) ions into the free-base Protoporphyrin IX macrocycle. A common and effective method involves the use of a nickel(II) salt, such as nickel(II) acetate (B1210297) or nickel(II) chloride, in a suitable solvent system. To enhance the solubility of Protoporphyrin IX in organic solvents, it is often converted to its dimethyl ester derivative (PPIX-DME) prior to metallation. The ester groups can then be hydrolyzed to yield the final Ni(II)-PPIX product.

Experimental Protocol: Synthesis from Protoporphyrin IX Dimethyl Ester

This two-step procedure involves the insertion of nickel into Protoporphyrin IX dimethyl ester, followed by the hydrolysis of the ester groups.

Step 1: Synthesis of Nickel(II) Protoporphyrin IX Dimethyl Ester

-

Materials:

-

Protoporphyrin IX dimethyl ester (PPIX-DME)

-

Nickel(II) acetate tetrahydrate

-

Chloroform (B151607) (CHCl₃)

-

Methanol (CH₃OH)

-

-

Procedure:

-

Dissolve Protoporphyrin IX dimethyl ester in chloroform.

-

Prepare a saturated solution of nickel(II) acetate tetrahydrate in methanol.

-

Add the nickel(II) acetate solution to the PPIX-DME solution.

-

Reflux the mixture for 2 hours, monitoring the reaction progress by UV-Vis spectroscopy. The reaction is complete when the characteristic Soret peak of the free-base porphyrin shifts to a shorter wavelength, indicating the formation of the nickel complex.

-

After cooling, wash the chloroform solution with water to remove excess nickel salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the solid Ni(II)-PPIX-DME.

-

Step 2: Hydrolysis of Nickel(II) Protoporphyrin IX Dimethyl Ester

-

Materials:

-

Nickel(II) Protoporphyrin IX dimethyl ester

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M in methanol/water)

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

-

Procedure:

-

Dissolve the Ni(II)-PPIX-DME in THF.

-

Add the potassium hydroxide solution and stir the mixture at room temperature overnight.

-

Monitor the hydrolysis by thin-layer chromatography (TLC).

-

After completion, neutralize the solution with hydrochloric acid to precipitate the Ni(II)-PPIX.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purification and Characterization

The synthesized Ni(II)-PPIX can be purified by recrystallization or chromatography.[3] Characterization is typically performed using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To confirm the insertion of nickel and the purity of the compound.

-

¹H NMR Spectroscopy: To elucidate the structure and confirm the diamagnetic nature of the Ni(II) center.[4][5][6]

-

Mass Spectrometry: To verify the molecular weight of the final product.[7][8][9]

Physicochemical Properties

The physicochemical properties of Ni(II)-PPIX are summarized in the tables below. These properties are crucial for its application in various experimental settings.

General and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₂N₄NiO₄ | [10] |

| Molecular Weight | 619.34 g/mol | [10] |

| Appearance | Purple solid | |

| Solubility | Soluble in polar organic solvents like DMSO, THF, and chloroform. | |

| UV-Vis λmax (in DMF) | Soret Band: ~405 nm, Q-Bands: ~527 nm, ~560 nm | [11][12] |

Electrochemical and Magnetic Properties

| Property | Value | Reference |

| Electrochemical Data | Specific redox potentials are dependent on the solvent and electrolyte. | |

| Magnetic Susceptibility | Diamagnetic (low-spin d⁸ Ni(II) in a square planar environment) |

Biological Interactions and Signaling Pathways

Ni(II)-PPIX plays a significant role in biochemical research, primarily through its interaction with enzymes involved in heme metabolism.

Interaction with Ferrochelatase

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting iron into Protoporphyrin IX.[1] Ni(II)-PPIX acts as an inhibitor of this enzyme. The interaction involves the binding of the metalloporphyrin to the active site, which can induce a distortion in the porphyrin macrocycle.[13] This inhibitory action makes Ni(II)-PPIX a useful tool for studying the mechanism of ferrochelatase and for inducing heme deficiency in cellular models.[14]

Heme Oxygenase Inhibition

Heme oxygenase is responsible for the degradation of heme. Metalloporphyrins, including Ni(II)-PPIX, are known to act as inhibitors of this enzyme.[2] This inhibition can have significant physiological effects, as heme oxygenase and its products (biliverdin, carbon monoxide, and iron) are involved in various cellular processes, including antioxidant defense and signaling.

Experimental and Synthetic Workflows

The overall workflow for the synthesis and characterization of Ni(II)-PPIX, starting from the biosynthesis of Protoporphyrin IX, is depicted below.

Conclusion

This guide has provided a detailed overview of the synthesis and properties of Nickel(II) Protoporphyrin IX. The experimental protocols and tabulated data offer a valuable resource for researchers working with this compound. The diagrams illustrate its key biological interactions and the workflow for its preparation and analysis. The unique characteristics of Ni(II)-PPIX ensure its continued importance in the fields of bioinorganic chemistry, enzymology, and drug development.

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 3. Synthesis of new chlorin e6 trimethyl and protoporphyrin IX dimethyl ester derivatives and their photophysical and electrochemical characterizations [pubmed.ncbi.nlm.nih.gov]

- 4. Proton nuclear magnetic resonance and spectrophotometric studies of nickel(II)-iron(II) hybrid hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass Spectrometric Analysis of the Photobleaching of Protoporphyrin IX Used in Photodynamic Diagnosis and Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Ni(II) Protoporphyrin IX | [frontierspecialtychemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. N-Methyl Protoporphyrin IX: An Understudied Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Ni(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) Protoporphyrin IX (Ni(II)PPIX) is a metalloporphyrin of significant interest in various scientific domains, including biochemistry, medicine, and materials science. As a synthetic analog of heme, where the central iron ion is replaced by nickel, it serves as a valuable tool for probing the structure and function of heme-dependent proteins and enzymes. This technical guide provides a comprehensive overview of the chemical structure of Ni(II)PPIX, including its quantitative structural parameters, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways.

Chemical and Structural Properties

Ni(II) Protoporphyrin IX is a complex consisting of a nickel(II) ion coordinated to the four nitrogen atoms of the protoporphyrin IX macrocycle. The systematic name for this compound is Nickel(II) 7,12-diethenyl-3,8,13,17-tetramethylporphyrin-2,18-dipropanoate.

Molecular Structure

The core structure is the protoporphyrin IX macrocycle, a tetrapyrrole with the following substituents at the periphery:

-

Methyl groups at positions 3, 8, 13, and 17.

-

Vinyl groups at positions 7 and 12.

-

Propionic acid groups at positions 2 and 18.

The nickel(II) ion sits (B43327) in the central cavity, coordinated to the four pyrrole (B145914) nitrogen atoms. The overall molecule is largely planar, a characteristic feature of porphyrin rings that is crucial for their biological function[1]. However, upon binding to enzymes such as ferrochelatase, the porphyrin macrocycle can become distorted[2][3].

General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₂N₄NiO₄ | [4] |

| Molecular Weight | 619.34 g/mol | [4] |

| CAS Number | 15415-30-2 | [4] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents like DMF | [5] |

Quantitative Structural Data

Expected and Comparative Structural Parameters for Ni(II) Porphyrins

| Parameter | Expected/Observed Value (Å) | Compound | Reference |

| Ni-N Bond Length | ~1.97 | Ni(II) Tetraphenylporphyrin | [6] |

| Ni-N Bond Length | 1.939 | Ni(II) Tetrakis(N-phenyl-2-pyrrolyl)porphyrin | [7] |

| Ni-N Bond Length | ~1.931 | Ni(II) Tetraphenylporphyrin | [8] |

| Ni-N Bond Length | Nearly identical to NiTPP | Ni(II) Tetrakis(pentafluorophenyl)porphyrin | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the insertion of a nickel(II) salt into the protoporphyrin IX free base. A general and efficient method for the synthesis of metalloporphyrins is microwave-assisted synthesis.

Microwave-Assisted Synthesis Protocol [9][10][11]

-

Reactants:

-

Protoporphyrin IX (or a suitable precursor like meso-tetraphenylporphyrin as a general example) (1 mmol)

-

Nickel(II) acetate (B1210297) tetrahydrate (or other suitable Ni(II) salt) (5 mmol)

-

N,N-dimethylformamide (DMF) (5 mL)

-

-

Procedure: a. Combine the porphyrin and the nickel(II) salt in a microwave-safe reaction vessel. b. Add DMF to the mixture. c. Seal the vessel and place it in a microwave reactor. d. Heat the reaction mixture under microwave irradiation at 150°C for 15 minutes with a power of 600W. e. Monitor the progress of the reaction using UV-Vis spectroscopy by observing the characteristic shift in the Q-bands of the porphyrin upon metallation. f. After the reaction is complete, allow the mixture to cool to room temperature. g. Wash the crude product with ice-cold distilled water. h. Collect the precipitate by filtration under reduced pressure. i. Wash the solid with distilled water. j. Dry the product in an oven overnight at 120°C, followed by drying in vacuo at room temperature to yield the crystalline this compound.

Purification of this compound

High-performance liquid chromatography (HPLC) is a robust method for the purification of porphyrins and metalloporphyrins[12][13][14].

HPLC Purification Protocol [12]

-

Instrumentation:

-

HPLC system equipped with a photodiode array (PDA) detector and a mass selective detector (MSD).

-

Reversed-phase C18 column.

-

-

Mobile Phase:

-

A gradient of acetonitrile (B52724) and methanol (B129727) is often effective. For instance, a gradient from 100% acetonitrile to a 40:60 mixture of acetonitrile:methanol can be used[13]. The addition of N,N-dimethylformamide to the mobile phase can improve chromatographic resolution and reduce retention times[12].

-

-

Procedure: a. Dissolve the crude this compound in a suitable solvent (e.g., a mixture of acetonitrile and DMSO). b. Inject the sample onto the HPLC column. c. Run the gradient elution to separate the desired product from unreacted starting materials and byproducts. d. Monitor the elution profile using the PDA detector at the characteristic Soret band wavelength of this compound (around 400 nm). e. Collect the fraction corresponding to the this compound peak. f. Confirm the purity of the collected fraction using HPLC-MS. g. The overall recovery for nickel porphyrins using this method is estimated to be around 50-60%[12].

Characterization Techniques

UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing porphyrins and metalloporphyrins due to their strong absorption in the visible region. The insertion of a metal ion into the porphyrin ring leads to a simplification of the spectrum.

-

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., DMF or a mixture of acetonitrile/DMSO)[5][15].

-

Record the absorption spectrum over a range of approximately 350-700 nm.

-

The spectrum will show an intense Soret band (or B band) around 400 nm and weaker Q-bands at higher wavelengths[5][11][16].

-

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the porphyrin macrocycle. The chemical shifts of the protons are sensitive to the presence of the central metal ion.

-

Expected Observations:

-

In diamagnetic Ni(II) porphyrins, the pyrrole protons typically show upfield shifts compared to the free-base porphyrin due to shielding from metal-to-ligand π-backbonding[17].

-

For paramagnetic Ni(II) complexes, the chemical shifts can be significantly different, with some protons experiencing large downfield shifts[18].

-

The specific chemical shifts will depend on the solvent and the presence of any axial ligands.

-

Experimental Workflow for Synthesis and Characterization

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Biological Interactions and Significance

This compound is a known inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme[19][20]. It is also used as a substrate analog to study the mechanism of ferrochelatase, the enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme[2][3][21].

Inhibition of Heme Oxygenase

Heme oxygenase catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. Metalloporphyrins, including those with zinc, tin, and chromium, are competitive inhibitors of this enzyme[19][20][22]. While Ni(II)PPIX is also an inhibitor, metalloporphyrins like Sn-protoporphyrin and Zn-protoporphyrin IX have been more extensively studied in this context[22][23]. The inhibitory mechanism involves the metalloporphyrin binding to the active site of heme oxygenase, preventing the binding and degradation of heme.

Simplified Heme Oxygenase Inhibition Pathway

Caption: Competitive inhibition of heme oxygenase by metalloporphyrins like Ni(II)PPIX.

Interaction with Ferrochelatase

Ferrochelatase facilitates the insertion of ferrous iron into protoporphyrin IX. Studies using this compound have shown that the porphyrin macrocycle becomes distorted upon binding to the enzyme's active site[2][3]. This distortion is believed to be a crucial step in the catalytic mechanism, facilitating the insertion of the metal ion.

Experimental Workflow for Ferrochelatase Activity Assay

A continuous assay can be used to monitor ferrochelatase activity by observing the decrease in porphyrin fluorescence upon metallation[21]. While typically performed with ferrous iron, other divalent cations can be used to study the enzyme's mechanism.

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding of protoporphyrin IX and metal derivatives to the active site of wild-type mouse ferrochelatase at low porphyrin-to-protein ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]

- 10. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 11. researchgate.net [researchgate.net]

- 12. An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 18. Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of Ni(II) Protoporphyrin IX

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize Nickel(II) Protoporphyrin IX [Ni(II)PPIX], a metalloporphyrin of significant interest in various scientific fields. Due to its structural similarity to the heme cofactor, Ni(II)PPIX serves as a valuable model compound for studying biological processes and as a potential component in the development of novel therapeutics and catalysts.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing metalloporphyrins. The electronic absorption spectrum of Ni(II)PPIX is dominated by intense π-π* transitions within the porphyrin macrocycle. These transitions give rise to a characteristic strong absorption band known as the Soret band (or B-band) in the 380-420 nm region, and weaker bands called Q-bands in the 500-600 nm region. The positions and intensities of these bands are sensitive to the central metal ion, axial ligation, and the solvent environment.

Quantitative Data: UV-Vis Absorption Maxima

The following table summarizes typical absorption maxima for this compound and related Ni(II) porphyrins in non-coordinating solvents.

| Compound | Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference Compound |

| This compound | DMF (buffer) | ~384 | ~515, ~549 | This compound |

| Ni(II) Tetraphenylporphyrin | Dichloromethane (B109758) | 414-419 | 527-530 | Ni(II) TPP[1] |

| Ni(II) Mesoporphyrin IX DME | Chloroform | ~394 | ~516, ~552 | Ni(II) Mesoporphyrin IX DME |

Note: DME refers to Dimethyl Ester. The exact peak positions can vary slightly based on solvent and specific experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound by dissolving a precise amount (e.g., 1-2 mg) in a suitable solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) to a concentration of approximately 10⁻³ M.[2][3]

-

From the stock solution, prepare a dilute sample with a final concentration in the range of 10⁻⁶ M.[2][3] This concentration is typically sufficient to achieve an absorbance reading between 0.1 and 1.0 for the Soret band.

-

Use a 1 cm path length quartz cuvette for the measurement.[2]

-

-

Instrumentation and Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the Ni(II)PPIX solution over a wavelength range of approximately 300–700 nm.[2]

-

Workflow Diagram

Caption: Experimental workflow for UV-Vis spectroscopy of Ni(II)PPIX.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure. For paramagnetic complexes like Ni(II)PPIX (a d⁸ system), the unpaired electrons can cause significant changes in the chemical shifts and relaxation rates of nearby protons, leading to broad signals and shifts outside the typical diamagnetic range. However, square-planar Ni(II) porphyrins are typically low-spin (S=0) and diamagnetic, yielding sharp, well-resolved spectra. The addition of coordinating axial ligands can induce paramagnetism (S=1), leading to hyperfine-shifted and broadened resonances.[4]

Quantitative Data: ¹H NMR Chemical Shifts

The table below shows representative ¹H NMR chemical shifts for a diamagnetic Ni(II) porphyrin. The large downfield shifts of the meso and pyrrolic protons are due to the powerful ring current effect of the porphyrin macrocycle.

| Proton Type | Representative Chemical Shift (ppm) | Compound | Solvent |

| meso-H | 9.5 - 10.5 | Ni(II) Tetraphenylporphyrin | CDCl₃ |

| β-pyrrolic-H | 8.5 - 9.0 | Ni(II) Tetraphenylporphyrin[1] | CDCl₃ |

| N-CH₃ | ~4.6 | Ni(II)(N-CH₃)(CHO)TPP[5] | CDCl₃ |

| Phenyl-H (ortho) | ~8.1 | Ni(II) Tetraphenylporphyrin[1] | CDCl₃ |

| Phenyl-H (m, p) | ~7.7 | Ni(II) Tetraphenylporphyrin[1] | CDCl₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Dissolve 5-25 mg of the Ni(II)PPIX sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).[6][7]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[7][8] Solid particles can severely degrade spectral quality.[8]

-

The final solution height in the tube should be approximately 4-5 cm (0.5-0.7 mL).[6][9]

-

For potentially paramagnetic samples, it may be necessary to degas the solution to remove dissolved oxygen, which is paramagnetic and can cause line broadening.[7]

-

-

Instrumentation and Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H NMR spectrum. Due to the wide potential spectral width for paramagnetic compounds, ensure the acquisition window is sufficiently large.

-

For complex spectra, 2D NMR techniques like COSY can be employed to aid in assigning proton resonances, even for some paramagnetic species.[10]

-

Workflow Diagram

Caption: Experimental workflow for NMR spectroscopy of Ni(II)PPIX.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons. It is highly sensitive to the electronic structure and coordination environment of paramagnetic metal centers. Ni(II) has a d⁸ electron configuration. In a square-planar geometry, it is typically low-spin (S=0) and thus EPR-silent. In an octahedral or tetrahedral geometry, it is high-spin (S=1). Such integer spin systems (non-Kramers ions) are often difficult to detect with standard X-band EPR due to large zero-field splitting (ZFS), which can make the transitions between spin sublevels inaccessible at conventional magnetic fields and microwave frequencies.[11][12] Therefore, observing an EPR signal for a Ni(II)PPIX complex often requires either the presence of an organic radical or the use of high-frequency and high-field EPR (HFEPR) spectroscopy.[12]

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation :

-

Prepare a solution of the Ni(II)PPIX complex in a suitable glass-forming solvent (e.g., toluene, CH₂Cl₂).

-

Transfer the solution to a high-purity quartz EPR tube (e.g., 4 mm outer diameter).

-

For measurements, the sample is typically flash-frozen in liquid nitrogen to create a disordered solid (a glass) and measured at cryogenic temperatures (e.g., 2-77 K) to observe signals from the S=1 state.[13]

-

-

Instrumentation and Data Acquisition :

-

Standard X-band (~9.5 GHz) EPR spectrometers are often used initially.[13] However, for Ni(II) complexes, signals may not be observable.[11][12]

-

High-frequency EPR (e.g., Q-band at ~35 GHz or W-band at ~95 GHz) is often necessary to overcome the large ZFS and observe transitions.[11][13]

-

Spectra are recorded at low temperatures using a liquid helium cryostat.

-

Workflow Diagram

Caption: Experimental workflow for EPR spectroscopy of Ni(II)PPIX.

Vibrational Spectroscopy: Raman

Resonance Raman (RR) spectroscopy is a powerful tool for studying the vibrational modes of chromophores like metalloporphyrins.[14] By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q-bands), specific vibrational modes coupled to that electronic transition can be selectively enhanced by orders of magnitude. This provides detailed structural information about the porphyrin macrocycle, its peripheral substituents, and the metal-ligand bonds.

Quantitative Data: Key Raman Marker Bands

The high-frequency region (1300–1700 cm⁻¹) of the Raman spectrum is particularly informative for porphyrins, containing marker bands that are sensitive to the oxidation state, spin state, and coordination number of the central metal.

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Sensitivity |

| ν₄ | 1350 - 1380 | Oxidation state marker (sensitive to π-electron density) |

| ν₃ | 1470 - 1510 | Spin-state and coordination number marker |

| ν₂ | 1540 - 1590 | Spin-state marker, sensitive to the size of the porphyrin core |

| ν₁₀ | 1600 - 1650 | Sensitive to methine bridge C-C stretching |

Note: Data compiled from general metalloporphyrin Raman studies.[15]

Experimental Protocol: Resonance Raman Spectroscopy

-

Sample Preparation :

-

Samples can be analyzed in solution (in a spinning NMR tube or capillary to avoid thermal degradation), as a pressed KBr pellet, or as a crystalline powder.[14]

-

Solution concentrations are typically in the range of 0.1-1.0 mM.

-

-

Instrumentation and Data Acquisition :

-

Use a Raman spectrometer equipped with multiple excitation laser lines (e.g., Argon ion, Krypton ion, or tunable dye laser) to achieve resonance enhancement. For Ni(II)PPIX, excitation near the Soret band (~400 nm) or Q-bands (~550 nm) is effective.

-

Laser power should be kept low (e.g., 5-20 mW at the sample) to prevent photodecomposition, a common issue with porphyrins.[16][17]

-

For sensitive samples, performing measurements at cryogenic temperatures (e.g., 77 K) can significantly enhance signal quality and reduce degradation.[16][17]

-

Workflow Diagram

Caption: Experimental workflow for Resonance Raman spectroscopy of Ni(II)PPIX.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides precise information about the local geometric and electronic structure around the absorbing metal atom. The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

XANES : The edge region provides information on the oxidation state and coordination geometry (e.g., square-planar vs. octahedral) of the nickel center.[18]

-

EXAFS : The region past the edge contains oscillatory structures that can be analyzed to determine the type, number, and precise distances of atoms in the immediate vicinity of the Ni ion, such as the Ni-N bond lengths.[18]

Studies on Ni(II) porphyrins have used XAS to determine accurate Ni-N distances, revealing how factors like the solvent environment and crystal packing can influence the macrocycle's conformation.[18]

Experimental Protocol and Data Analysis

XAS experiments are conducted at synchrotron radiation facilities due to the need for high-flux, tunable X-rays.

-

Sample Preparation : Samples can be measured as solutions in a suitable cell with X-ray transparent windows, or as finely ground powders diluted in an inert matrix like boron nitride.

-

Data Acquisition : The sample is irradiated with X-rays of varying energy, and the absorption is measured by monitoring the fluorescence yield or transmission. The energy is scanned across the Ni K-edge (~8333 eV).

-

Data Analysis : The EXAFS oscillations are extracted from the post-edge region and Fourier transformed to yield a radial distribution function, from which bond distances can be determined. The XANES region is analyzed by comparison to theoretical models and spectra of known standards.[19][20]

This guide outlines the primary spectroscopic methods for the robust characterization of this compound. A multi-technique approach, combining the electronic, magnetic, vibrational, and structural information from these methods, is crucial for a complete understanding of this important molecule.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 3. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 4. Proton magnetic resonance spectra of porphyrins. Part VI. Complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. Unveiling the atomistic and electronic structure of Ni II –NO adduct in a MOF-based catalyst by EPR spectroscopy and quantum chemical modelling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01449E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Resonance Raman studies and vibrational analysis of Ni(II) porphyrins (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 16. Cryogenically induced signal enhancement of Raman spectra of porphyrin molecules - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. XAFS and Crystallographic Studies of Ni(II) Porphyrins in Single Crystals and Solution | Journal de Physique IV [jp4.journaldephysique.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Ni(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of Nickel(II) Protoporphyrin IX (Ni(II)PPIX). It is designed to be a valuable resource for researchers and professionals engaged in fields where the redox behavior of metalloporphyrins is of paramount importance, including catalysis, sensor development, and drug design. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes electrochemical mechanisms.

Introduction to Ni(II) Protoporphyrin IX

This compound is a metalloporphyrin, a class of compounds characterized by a porphyrin ring coordinating a central metal ion, in this case, nickel in the +2 oxidation state.[1] These molecules are of significant interest due to their diverse applications, including their use in the synthesis of reconstituted metalloproteins and as the active component in modified electrodes for electroanalytical purposes.[2] The electrochemical behavior of Ni(II)PPIX is central to its functionality, governing its ability to participate in electron transfer reactions that are fundamental to catalysis and sensing. While Ni(II)PPIX has a low tendency for axial ligation, it can become distorted when bound to enzymes like ferrochelatase.[3]

Electrochemical Redox Behavior

The electrochemical properties of Ni(II) porphyrins are typically characterized by both oxidation and reduction events. Generally, these compounds can undergo two reduction and two oxidation steps, with the possibility of a third oxidation.[4] The precise redox potentials are influenced by the solvent, the nature of the substituents on the porphyrin ring, and the experimental conditions.

One-electron electrochemical reduction of nickel(II) porphyrins can lead to the formation of nickel(I) complexes.[5] Spectroscopic evidence from UV-vis and ESR suggests the formation of a Ni(I) species rather than a Ni(II) porphyrin anion radical.[5]

Quantitative Electrochemical Data

| Redox Couple | Epa (mV vs. Ag/AgCl) | Epc (mV vs. Ag/AgCl) | E½ (mV vs. Ag/AgCl) | Medium | Reference |

| Ni(II)/Ni(III) | -150 ± 23 | -215 ± 3 | -182.5 | 0.1 M KCl | [6] |

Note: The data above is for a diazido Ni(II)porphyrin derivative self-assembled on a gold electrode. While not identical to this compound in solution, it provides an indication of the potential range for the Ni(II)/Ni(III) redox couple.

Experimental Protocols

The study of the electrochemical properties of this compound primarily involves techniques such as cyclic voltammetry and spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of a species in solution or immobilized on an electrode.

Objective: To determine the redox potentials and study the reversibility of electron transfer reactions of this compound.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (saturated NaCl)

-

Counter Electrode: Platinum wire or gauze

-

Electrochemical Cell

-

Potentiostat/Galvanostat

-

This compound

-

Solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or aqueous buffer)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and the chosen solvent.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM). Due to potential aggregation, sonication may be required.

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).

-

Create the final analyte solution by adding a known volume of the Ni(II)PPIX stock solution to the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared analyte solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of Ni(II)PPIX.

-

Run the cyclic voltammogram and record the data.

-

Perform experiments at various scan rates to investigate the nature of the electron transfer process (e.g., diffusion-controlled vs. adsorption-controlled).[6]

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical and optical properties of a system. This is particularly useful for identifying intermediates and final products of redox reactions.

Objective: To obtain the absorption spectra of the different oxidation states of this compound generated electrochemically.

Materials:

-

Optically transparent thin-layer electrochemical (OTTLE) cell or a thin-layer quartz spectroelectrochemical cell

-

Working Electrode: Platinum or gold minigrid

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Potentiostat

-

UV-Vis Spectrophotometer

-

This compound solution (prepared as for CV)

Procedure:

-

Cell Assembly:

-

Assemble the spectroelectrochemical cell according to the manufacturer's instructions, ensuring the working, reference, and counter electrodes are correctly positioned.

-

Fill the cell with the deoxygenated this compound solution.

-

-

Measurement:

-

Place the cell in the sample compartment of the UV-Vis spectrophotometer.

-

Record the initial absorption spectrum of the Ni(II)PPIX solution at the open-circuit potential.

-

Apply a potential to the working electrode to initiate the first redox reaction (e.g., oxidation to Ni(III)PPIX).

-

Monitor the changes in the absorption spectrum as the electrolysis proceeds until a steady state is reached, indicating the complete conversion of the starting material to the new oxidation state.

-

Record the final spectrum of the oxidized/reduced species.

-

Step the potential to subsequent redox transitions and record the corresponding spectra.

-

The reversibility of the spectral changes can be checked by stepping the potential back to the initial value.

-

Signaling Pathways and Mechanisms

In the context of this compound, "signaling pathways" refer to the electrochemical mechanisms of its action in sensing and catalysis.

Electrochemical Sensing Mechanism

This compound modified electrodes can be used for the amperometric detection of various analytes. The general principle involves the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface, where the Ni(II)PPIX acts as a mediator. A common example is the detection of glucose in alkaline media, where the Ni(II)/Ni(III) redox couple plays a crucial role.[7]

Caption: Electrochemical sensing mechanism of an analyte mediated by the Ni(II)/Ni(III) redox couple.

Electrocatalytic Methanol (B129727) Oxidation

This compound and related complexes can act as catalysts for the electro-oxidation of methanol in alkaline solutions. This process is of interest for direct methanol fuel cells. The mechanism involves the oxidation of Ni(II) to a higher-valent nickel-oxo or nickel-oxyhydroxide species, which then oxidizes methanol.[8]

Caption: Proposed catalytic cycle for methanol oxidation by a Ni(II) porphyrin-based catalyst.

Conclusion

The electrochemical properties of this compound are fundamental to its application in various scientific and technological fields. While a complete dataset of its electrochemical parameters under all conditions is not yet available, the existing literature on related compounds provides a strong foundation for understanding its redox behavior. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the electrochemical characteristics of Ni(II)PPIX in their own laboratories. The visualized mechanisms for sensing and catalysis highlight the central role of the Ni(II)/Ni(III) redox couple in mediating electron transfer processes. Further research is needed to fully elucidate the quantitative aspects of this compound's electrochemistry, which will undoubtedly pave the way for the rational design of new catalysts, sensors, and therapeutic agents.

References

- 1. Nickel(II) Chelatase Variants Directly Evolved from Murine Ferrochelatase: Porphyrin Distortion and Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hbni.ac.in [hbni.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Ni(II) Protoporphyrin IX CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ni(II) Protoporphyrin IX is a metalloporphyrin complex with significant applications in various fields of scientific research, including biochemistry, materials science, and drug development. This document provides a comprehensive overview of its chemical properties, safety information, and key experimental applications.

Chemical and Physical Properties

This compound, with the CAS number 15415-30-2 , is a derivative of the naturally occurring Protoporphyrin IX, where a nickel(II) ion is coordinated within the porphyrin ring.[1] This coordination alters the electronic and chemical properties of the porphyrin, making it a valuable tool for various studies.

| Property | Value | Reference |

| CAS Number | 15415-30-2 | [1] |

| Molecular Formula | C₃₄H₃₂N₄NiO₄ | [1] |

| Molecular Weight | 619.336 g/mol | [1] |

| Appearance | Typically a dark purple or violet solid | |

| Storage | Store at room temperature, protected from light | [1] |

Safety Data Sheet (SDS) Overview

1. Hazard Identification:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

The toxicological properties have not been thoroughly investigated.

-

Nickel compounds are classified as potential carcinogens and may cause skin sensitization.

2. First-Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

3. Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Handle in a well-ventilated area.

-

Store in a tightly closed container in a dry and cool place, protected from light.[1]

4. Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Metalloporphyrins

This protocol is adapted from a general method for the synthesis of metalloporphyrins and can be applied for the synthesis of this compound.

Materials:

-

Protoporphyrin IX

-

Nickel(II) acetate (B1210297) tetrahydrate

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

In a microwave reaction vessel, dissolve Protoporphyrin IX in DMF.

-

Add a molar excess (typically 4-5 equivalents) of Nickel(II) acetate tetrahydrate to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture using microwave irradiation. Typical conditions are 150-200 °C for 5-15 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

-

The product can be precipitated by the addition of water and collected by filtration.

-

Further purification can be achieved by chromatography if necessary.

Protocol for Heme Oxygenase-1 (HO-1) Inhibition Assay

This compound is known to interact with heme oxygenase. The following is a general protocol for an in vitro HO-1 inhibition assay, which can be adapted to study the effects of this compound.

Materials:

-

Purified recombinant Heme Oxygenase-1 (HO-1)

-

Hemin (substrate)

-

NADPH

-

Rat liver cytosol (as a source of biliverdin (B22007) reductase)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, rat liver cytosol, and hemin.

-

Add varying concentrations of this compound to the reaction mixture to test for inhibition. A control with no inhibitor should be included.

-

Pre-incubate the mixture for a few minutes at 37°C.

-

Initiate the reaction by adding a solution of NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.

-

Centrifuge the mixture to separate the aqueous and organic phases.

-

The product of the reaction, bilirubin (B190676), will be in the chloroform layer.

-

Carefully remove the chloroform layer and measure the absorbance at approximately 464 nm to quantify the amount of bilirubin produced.

-

Calculate the percentage of inhibition by comparing the absorbance of the samples with the inhibitor to the control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for this compound Synthesis and Analysis.

Caption: this compound as an Inhibitor of Heme Oxygenase-1.

References

An In-depth Technical Guide to the Biosynthesis of Protoporphyrin IX and Metal Insertion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX is a crucial precursor to essential biological molecules, including heme, chlorophyll, and cobalamin (vitamin B12).[1][2] Its synthesis is a highly conserved eight-step enzymatic pathway that begins with simple precursors like glycine (B1666218) and succinyl-CoA.[1][3] This technical guide provides a detailed overview of the biosynthesis of protoporphyrin IX and the subsequent insertion of metal ions, with a focus on the enzymes, their kinetics, and the experimental protocols used to study this vital pathway. The initial and final three reactions of this pathway occur within the mitochondria, while the intermediate steps take place in the cytoplasm.[4]

Biosynthesis of Protoporphyrin IX: A Step-by-Step Enzymatic Cascade

The biosynthesis of protoporphyrin IX involves a series of eight enzymatic reactions. The pathway is initiated in the mitochondrial matrix, proceeds into the cytoplasm, and finally returns to the mitochondria for the concluding steps.

Step 1: Formation of δ-Aminolevulinic Acid (ALA)

The pathway commences in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[3] This reaction is catalyzed by δ-Aminolevulinic Acid Synthase (ALAS) and is the rate-limiting step in heme biosynthesis.[5]

Step 2: Synthesis of Porphobilinogen (B132115) (PBG)

ALA is transported to the cytoplasm, where two molecules of ALA are condensed by ALA Dehydratase (ALAD) to form porphobilinogen (PBG).[1][2]

Step 3: Assembly of the Tetrapyrrole Macrocycle

Four molecules of PBG are then polymerized in a head-to-tail fashion by Porphobilinogen Deaminase (PBGD) , also known as hydroxymethylbilane (B3061235) synthase, to form the linear tetrapyrrole, hydroxymethylbilane.[2][3]

Step 4: Cyclization to Uroporphyrinogen III

Uroporphyrinogen III Synthase (UROS) catalyzes the cyclization of hydroxymethylbilane into the asymmetric uroporphyrinogen III.[6][7][8] This step is crucial for producing the correct isomer for subsequent reactions. In the absence of UROS, hydroxymethylbilane spontaneously cyclizes to form the non-functional uroporphyrinogen I.[2][8]

Step 5: Decarboxylation to Coproporphyrinogen III

In the cytoplasm, Uroporphyrinogen Decarboxylase (UROD) sequentially removes the four acetyl side chains of uroporphyrinogen III to form coproporphyrinogen III.[3]

Step 6: Oxidative Decarboxylation to Protoporphyrinogen (B1215707) IX

Coproporphyrinogen III is then transported back into the mitochondrial intermembrane space. Here, Coproporphyrinogen Oxidase (CPOX) catalyzes the oxidative decarboxylation of two of the four propionate (B1217596) side chains to vinyl groups, forming protoporphyrinogen IX.[4][9][10]

Step 7: Oxidation to Protoporphyrin IX

The penultimate step occurs in the inner mitochondrial membrane, where Protoporphyrinogen Oxidase (PPOX) oxidizes the colorless protoporphyrinogen IX to the fluorescent protoporphyrin IX.[11]

Metal Insertion into Protoporphyrin IX: The Final Step

The final stage of heme biosynthesis is the insertion of a ferrous iron (Fe²⁺) into the protoporphyrin IX macrocycle. This reaction is catalyzed by the enzyme ferrochelatase , which is located on the matrix side of the inner mitochondrial membrane.[12]

The Role of Ferrochelatase

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway.[12] While its primary physiological substrate is ferrous iron, in vitro studies have shown that it can also insert other divalent cations such as zinc, cobalt, and nickel into the protoporphyrin IX ring.[13][14]

Iron Delivery to Ferrochelatase: The Frataxin Connection

The delivery of iron to ferrochelatase is a critical and tightly regulated process. The mitochondrial protein frataxin has been identified as an iron chaperone that binds to ferrochelatase and delivers ferrous iron for heme synthesis.[15][16] This interaction ensures the efficient and safe handling of potentially toxic iron within the mitochondria.

Data Presentation: Quantitative Analysis of the Biosynthetic Pathway

The following tables summarize the key quantitative data for the enzymes involved in protoporphyrin IX biosynthesis and metal insertion.

| Enzyme | Substrate(s) | Product(s) | K_m_ | k_cat_ | Optimal pH |

| Coproporphyrinogen Oxidase (CPOX) | Coproporphyrinogen III | Protoporphyrinogen IX | 3.95 µM[9] | 0.63 min⁻¹[9] | 7.1 - 7.5[17] |

| Protoporphyrinogen Oxidase (PPOX) | Protoporphyrinogen IX | Protoporphyrin IX | 1.0 - 11 µM[15][18] | - | 8.6 - 8.7[18] |

| Interaction | Binding Partners | Dissociation Constant (K_d_) |

| Frataxin-Ferrochelatase | Yeast Frataxin (Yfh1) and Yeast Ferrochelatase | 17 - 40 nM[15] |

| Human Frataxin (FXN⁸¹⁻²¹⁰) and Human Ferrochelatase | 17 nM[15] |

| Inhibitor | Target Enzyme | Inhibition Constant (K_i_) |

| Acifluorfen | Human Protoporphyrinogen Oxidase (PPOX) | 0.53 µM[15] |

| Lead (Pb²⁺) | Ferrochelatase | Poor inhibitor[19] |

| Manganese (Mn²⁺) | Ferrochelatase | 15 µM (competitive)[19] |

| Cadmium (Cd²⁺) | Ferrochelatase | 50 µM[19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of protoporphyrin IX and metal insertion.

Protocol 1: δ-Aminolevulinic Acid Synthase (ALAS) Activity Assay

This protocol describes a colorimetric assay to determine ALAS activity.

Principle: The assay measures the formation of ALA, which is chemically condensed with acetylacetone (B45752) to form a pyrrole (B145914). This pyrrole then reacts with Ehrlich's reagent to produce a colored complex that can be quantified spectrophotometrically at 556 nm.

Materials:

-

1.0 M Sodium Acetate (B1210297) Buffer, pH 4.7

-

1.0 M Tris-HCl Buffer, pH 7.5

-

50 mM Potassium Phosphate (B84403) Buffer, pH 7.0

-

1.0 M Glycine

-

1.0 M Succinate, pH 7.0

-

0.1 M MgCl₂

-

0.2 M ATP, pH 7.0

-

0.01 M Pyridoxal Phosphate

-

0.01 M Coenzyme A

-

Modified Ehrlich's Reagent (freshly prepared)

-

ALA standard solutions (2.5 µM, 10 µM, 40 µM)

-

10% Trichloroacetic Acid (TCA)

-

Cell extract

Procedure:

-

Enzyme Reaction:

-

Prepare reaction mixtures containing the enzyme substrate cocktail (glycine, succinate, MgCl₂, Tris-HCl).

-

Initiate the reaction by adding the cell extract.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding 10% TCA.

-

-

Derivatization and Quantification:

-

Centrifuge the stopped reaction mixture to pellet precipitated protein.

-

To the supernatant, add acetylacetone and incubate at 100°C for 15 minutes to form the ALA-pyrrole.

-

After cooling, add modified Ehrlich's reagent.

-

Measure the absorbance at 556 nm after 15 minutes.

-

-

Calculations:

-

Generate a standard curve using the ALA standards.

-

Determine the concentration of ALA produced in the enzymatic reaction from the standard curve.

-

Calculate the enzyme activity, typically expressed as nmol of ALA formed per minute per mg of protein.

-

Protocol 2: Uroporphyrinogen III Synthase (UROS) Activity Assay

This protocol describes a coupled-enzyme assay for UROS activity.

Principle: Porphobilinogen is first converted to hydroxymethylbilane by porphobilinogen deaminase. UROS then converts hydroxymethylbilane to uroporphyrinogen III. The uroporphyrinogen products are oxidized to their corresponding uroporphyrins, which are then separated and quantified by HPLC.[6]

Materials:

-

20 mM Tris, pH 8.2

-

20 mM Potassium Phosphate, pH 8.2

-

Porphobilinogen Deaminase (PBGD)

-

Porphobilinogen (PBG)

-

Cell lysate containing UROS

-

Reagents for HPLC analysis

Procedure:

-

Hydroxymethylbilane Synthesis:

-

Incubate PBGD with PBG in a mixture of Tris and potassium phosphate buffers at 37°C to generate hydroxymethylbilane.[20]

-

-

UROS Reaction:

-

Add the cell lysate containing UROS to the reaction mixture containing the newly synthesized hydroxymethylbilane.

-

Incubate to allow the conversion of hydroxymethylbilane to uroporphyrinogen III.

-

-

Oxidation and Quantification:

-

Stop the reaction and oxidize the uroporphyrinogen products to uroporphyrins.

-

Analyze the uroporphyrin isomers by reverse-phase HPLC with fluorescence detection.[6]

-

-

Calculations:

-

Quantify the amount of uroporphyrin III formed.

-

Calculate the UROS activity, typically expressed as units per mg of protein.[6]

-

Protocol 3: Coproporphyrinogen Oxidase (CPOX) Activity Assay

This protocol describes a radiochemical method for measuring CPOX activity.

Principle: The assay uses [¹⁴C]-labeled coproporphyrinogen as a substrate. The radioactive protoporphyrin product is isolated by thin-layer chromatography (TLC) after methylation and extraction, and its radioactivity is measured.[21]

Materials:

-

[¹⁴C]-coproporphyrinogen substrate

-

50 mM Tris-HCl buffer, pH 7.4

-

Cell or tissue homogenate containing CPOX

-

Reagents for methylation, extraction, and TLC

Procedure:

-

Enzyme Reaction:

-

Incubate the cell or tissue homogenate with the [¹⁴C]-coproporphyrinogen substrate in Tris-HCl buffer.[17]

-

-

Product Isolation:

-

Stop the reaction and methylate the porphyrins.

-

Extract the methylated porphyrins into an organic solvent.

-

Separate the protoporphyrin methyl ester from the coproporphyrin methyl ester by TLC.[21]

-

-

Quantification:

-

Scrape the TLC spot corresponding to the protoporphyrin methyl ester and measure its radioactivity using a scintillation counter.

-

-

Calculations:

-

Calculate the amount of protoporphyrin formed based on the specific activity of the substrate.

-

Express the CPOX activity as nmol of protoporphyrin formed per hour per gram of tissue or mg of protein.[21]

-

Protocol 4: Ferrochelatase Activity Assay

This protocol describes a fluorescence-based assay for ferrochelatase activity.

Principle: The assay measures the insertion of a metal ion (e.g., zinc) into a porphyrin substrate (e.g., mesoporphyrin IX). The resulting metalloporphyrin is fluorescent and can be quantified by fluorometry.

Materials:

-

Incubation buffer (e.g., 160 mM Tris pH 8.0, 40 mM Bicine pH 8.0, 10 mg/ml Tween 20, 0.38 mg/mL palmitic acid)

-

Zinc acetate solution (e.g., 1 mM)

-

Mesoporphyrin IX substrate (e.g., 250 µM)

-

Cell preparation containing ferrochelatase

-

Stop reagent (e.g., EDTA in DMSO/methanol)

Procedure:

-

Sample Preparation:

-

Prepare a cell homogenate and determine the protein concentration.

-

-

Enzyme Reaction:

-

Pre-incubate the cell preparation with the incubation buffer and zinc acetate at 37°C.

-

Initiate the reaction by adding the mesoporphyrin IX substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop reagent.

-

-

Quantification:

-

Centrifuge the stopped reaction mixture.

-

Measure the fluorescence of the supernatant at the appropriate excitation and emission wavelengths for the zinc mesoporphyrin product (e.g., Ex: 406 nm, Em: 578 nm).

-

-

Calculations:

-

Generate a standard curve using a known concentration of the zinc mesoporphyrin product.

-

Determine the amount of product formed in the enzymatic reaction.

-

Calculate the ferrochelatase activity, typically expressed as nmol of product formed per minute per mg of protein.

-

Mandatory Visualizations

Diagram 1: Biosynthesis of Protoporphyrin IX

Caption: Cellular localization of the protoporphyrin IX biosynthetic pathway.

Diagram 2: Metal Insertion into Protoporphyrin IX

Caption: Schematic of iron delivery and insertion into protoporphyrin IX.

Diagram 3: Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for determining enzyme activity in a biological sample.

References

- 1. researchgate.net [researchgate.net]

- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 4. Coproporphyrinogen Oxidase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]

- 8. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 9. Frontiers | The alternative coproporphyrinogen III oxidase (CgoN) catalyzes the oxygen-independent conversion of coproporphyrinogen III into coproporphyrin III [frontiersin.org]

- 10. Coproporphyrinogen III oxidase - Wikipedia [en.wikipedia.org]

- 11. Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Formation of protoporphyrin from haemoglobin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Structure of the Complex between Yeast Frataxin and Ferrochelatase: CHARACTERIZATION AND PRE-STEADY STATE REACTION OF FERROUS IRON DELIVERY AND HEME SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Yeast Frataxin Solution Structure, Iron Binding, and Ferrochelatase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. scbt.com [scbt.com]

- 19. Uncovering Porphyrin Accumulation in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coproporphyrinogen III oxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Redox Behavior of Nickel Porphyrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox behavior of nickel porphyrins, a class of compounds with significant implications in catalysis, materials science, and medicine. Understanding their electron transfer properties is crucial for designing novel therapeutic agents and advanced materials. This document details the fundamental principles governing their redox chemistry, the influence of structural modifications, and the experimental methodologies used for their characterization.

Core Principles of Nickel Porphyrin Redox Chemistry

The redox behavior of nickel(II) porphyrins is characterized by a series of electron transfer reactions that can occur at either the central nickel ion or the porphyrin macrocycle's π-system. These processes are typically reversible one-electron steps, leading to the formation of various oxidized and reduced species.

Oxidation Processes:

The oxidation of nickel(II) porphyrins can result in two distinct types of species, depending on the relative energy levels of the nickel d-orbitals and the porphyrin π-molecular orbitals[1]:

-

Porphyrin π-Cation Radical Formation: Electron abstraction from the highest occupied molecular orbital (HOMO) of the porphyrin ring leads to the formation of a Ni(II) π-cation radical, denoted as [Ni(II)P•]⁺. This is the most common first oxidation step for many nickel porphyrins.

-

Metal-Centered Oxidation: Oxidation of the central nickel ion from Ni(II) to Ni(III) can also occur, yielding a [Ni(III)P]⁺ species.

The site of initial oxidation is subtly influenced by factors such as the solvent, axial ligation, and the specific substituents on the porphyrin ring[1][2][3]. In non-coordinating solvents, oxidation is often ring-centered. However, in the presence of coordinating axial ligands (e.g., pyridine), the first oxidation can become metal-centered[4][5].

Further oxidation can lead to the formation of dications. Depending on the initial oxidation site and the porphyrin structure, this can result in a Ni(II) dication ([Ni(II)P]²⁺), a Ni(III) π-cation radical ([Ni(III)P•]²⁺), or even a Ni(III) dication in the case of highly nonplanar porphyrins[5][6].

Reduction Processes:

The reduction of nickel(II) porphyrins generally involves the addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the porphyrin π-system. This leads to the sequential formation of a π-anion radical ([Ni(II)P•]⁻) and a dianion ([Ni(II)P]²⁻)[2][3]. In some cases, the initially formed π-anion radical can undergo further reactions, such as disproportionation and protonation, to form phlorin anions, particularly in the presence of proton sources[6][7].

Caption: General redox pathways for nickel porphyrins.

Factors Influencing Redox Potentials

The redox potentials of nickel porphyrins are highly tunable and sensitive to a variety of structural and environmental factors.

Peripheral Substituents

The nature of the substituents at the meso- and β-pyrrole positions of the porphyrin macrocycle has a profound electronic effect on the redox potentials.

-

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -F, -Cl), nitro groups (-NO₂), or cyano groups (-CN) make the porphyrin ring more electron-deficient. This facilitates reduction (less negative potential) and hinders oxidation (more positive potential).

-

Electron-Donating Groups (EDGs): Groups such as alkyls (-CH₃, -C₂H₅) or amines (-NR₂) increase the electron density of the porphyrin ring, making it easier to oxidize (less positive potential) and more difficult to reduce (more negative potential).

The effect of substituents on the first oxidation and reduction potentials can be systematically studied to tune the electronic properties of the porphyrin for specific applications[8][9].

Caption: Effect of substituents on redox potentials.

Macrocycle Conformation (Nonplanarity)

Steric crowding of bulky substituents at the porphyrin periphery can induce significant out-of-plane distortions, such as saddled or ruffled conformations. This nonplanarity has a substantial impact on the redox potentials[4][10][11].

-

Easier Oxidation: Nonplanar porphyrins are generally easier to oxidize compared to their planar counterparts. The distortion of the macrocycle raises the energy of the HOMO, making electron removal more favorable[10].

-

Variable Reduction: The effect on reduction potentials is less straightforward, with some nonplanar porphyrins showing similar reduction potentials to planar analogues[4][10][11].

Highly nonplanar nickel porphyrins have been shown to exhibit unique redox behavior, including the observation of a Ni(II)/Ni(III) process at positive potentials after two ring-centered oxidations[11].

Solvent and Supporting Electrolyte

The solvent and the supporting electrolyte can influence the redox potentials and the stability of the generated redox species[2][3].

-

Solvent Polarity: The polarity of the solvent can affect the solvation of the charged species, thereby shifting the redox potentials.

-

Coordinating Solvents: As mentioned, coordinating solvents can favor metal-centered redox processes by stabilizing the Ni(III) state[5].

-

Supporting Electrolyte Anions: The anions of the supporting electrolyte (e.g., ClO₄⁻, PF₆⁻) can interact with the oxidized porphyrin species, particularly the dication. The strength of this interaction can influence the potential difference between the first and second oxidations[9].

Quantitative Redox Potential Data

The following tables summarize representative half-wave potentials (E₁/₂) for the oxidation and reduction of various nickel porphyrins, as determined by cyclic voltammetry. Potentials are reported versus the Saturated Calomel (B162337) Electrode (SCE) unless otherwise noted.

Table 1: Half-Wave Potentials (V vs. SCE) for Selected Nickel Porphyrins in Nonaqueous Media.

| Compound | Solvent | Supporting Electrolyte | E₁/₂ (Ox 2) | E₁/₂ (Ox 1) | E₁/₂ (Red 1) | E₁/₂ (Red 2) | Reference |

| (TPP)Ni | CH₂Cl₂ | 0.1 M TBAP | 1.35 | 1.04 | -1.29 | -1.68 | [2][3] |

| (OEP)Ni | CH₂Cl₂ | 0.1 M TBAP | 1.13 | 0.82 | -1.61 | -1.95 | [2][3] |

| (Tt-BuP)Ni | PhCN | 0.1 M TBAPF₆ | 0.95 | 0.73 | -1.44 | -1.82 | [4][10][11] |

| (Ti-PrP)Ni | PhCN | 0.1 M TBAPF₆ | 1.18 | 0.89 | -1.46 | -1.86 | [4][10][11] |

| (TEtPrP)Ni | PhCN | 0.1 M TBAPF₆ | 1.10 | 0.92 | -1.45 | -1.82 | [4][10][11] |

| (Ti-BuP)Ni | PhCN | 0.1 M TBAPF₆ | 1.06 | 0.92 | -1.46 | - | [4][10][11] |

Abbreviations: (TPP)Ni = Nickel(II) tetraphenylporphyrin; (OEP)Ni = Nickel(II) octaethylporphyrin; (Tt-BuP)Ni = Nickel(II) tetra-tert-butylporphyrin; (Ti-PrP)Ni = Nickel(II) tetra-iso-propylporphyrin; (TEtPrP)Ni = Nickel(II) tetra-ethylpropylporphyrin; (Ti-BuP)Ni = Nickel(II) tetra-iso-butylporphyrin; TBAP = Tetrabutylammonium (B224687) perchlorate; TBAPF₆ = Tetrabutylammonium hexafluorophosphate.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox properties of nickel porphyrins.

Objective: To determine the half-wave potentials (E₁/₂) and assess the reversibility of the electron transfer processes.

Methodology:

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable nonaqueous solvent (e.g., dichloromethane, acetonitrile, or benzonitrile). The solvent must be of high purity and freshly distilled to remove impurities.

-

Analyte Solution Preparation: Dissolve the nickel porphyrin sample in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell.

-

Working Electrode: A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface with alumina (B75360) slurry and sonicate before each experiment to ensure a clean and reproducible surface.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is commonly used. A pseudo-reference electrode, such as a platinum wire, can also be employed, but the potentials must be referenced to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple post-experiment[12].

-

Counter (Auxiliary) Electrode: A platinum wire or foil is used as the counter electrode.

-

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a range that encompasses the expected redox events (e.g., from +2.0 V to -2.0 V vs. SCE).

-

Apply a potential sweep at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

Vary the scan rate to investigate the kinetics of the electron transfer processes.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox couple.

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.

-

Assess the reversibility of the redox process by measuring the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to unity for a reversible system.

-

Caption: Workflow for a cyclic voltammetry experiment.

Spectroelectrochemistry (SEC)

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to characterize the electronic structure of the species generated at different potentials.

Objective: To obtain the electronic absorption (UV-Vis) or vibrational (Raman) spectra of the electrochemically generated radical ions and other redox products.

Methodology:

-

Cell and Electrode Setup: Utilize a specialized optically transparent thin-layer electrochemical (OTTLE) cell. This cell contains a working electrode made of a transparent material (e.g., a platinum mini-grid or indium tin oxide-coated glass), a reference electrode, and a counter electrode. The thin-layer design ensures rapid and complete electrolysis of the solution in the light path.

-

Solution Preparation: Prepare the analyte and electrolyte solution as described for cyclic voltammetry.

-

Initial Spectrum: Place the OTTLE cell in the sample compartment of a UV-Vis or Raman spectrometer and record the spectrum of the neutral nickel porphyrin at the open-circuit potential.

-

Electrolysis and Spectral Acquisition:

-

Apply a constant potential to the working electrode corresponding to the E₁/₂ of the first redox process (determined by CV).

-

Monitor the spectral changes over time until a steady state is reached, indicating the complete conversion of the starting material to the one-electron oxidized or reduced species.

-

Record the final spectrum of the generated species.

-

Incrementally step the potential to subsequent redox waves and repeat the spectral acquisition process to characterize all accessible redox states.

-

-

Data Analysis: Correlate the observed spectral changes (e.g., shifts in the Soret and Q-bands in the UV-Vis spectrum) with the specific redox state of the nickel porphyrin. This provides definitive identification of whether the electron transfer is metal- or ligand-centered[6][7][13]. For example, the formation of a porphyrin π-cation radical typically leads to a significant decrease in the intensity of the Soret band and the appearance of new, broad absorption bands at longer wavelengths[13].

This guide provides a foundational understanding of the complex and tunable redox behavior of nickel porphyrins. By leveraging the principles and experimental techniques outlined herein, researchers can effectively characterize these versatile molecules and engineer their properties for a wide range of scientific and therapeutic applications.

References

- 1. Oxidative chemistry of nickel porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Impact of Substituents and Nonplanarity on Nickel and Copper Porphyrin Electrochemistry: First Observation of a CuII/CuIII Reaction in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of substituents and nonplanarity on nickel and copper porphyrin electrochemistry: first observation of a Cu(II)/Cu(III) reaction in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectroelectrochemical Investigation of the One-Electron Reduction of Nonplanar Nickel(II) Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Influence of electronic and structural effects on the oxidative behavior of nickel porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Nickel(II) Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Abstract